molecular formula C15H14ClNO3 B1262705 Zomax CAS No. 64092-49-5

Zomax

货号: B1262705
CAS 编号: 64092-49-5
分子量: 291.73 g/mol
InChI 键: ZXVNMYWKKDOREA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zomepirac, marketed under the brand name Zomax, is a nonsteroidal anti-inflammatory drug (NSAID) that was developed by McNeil Pharmaceutical. It was approved by the FDA in 1980 for the management of mild to severe pain. Zomepirac is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate. It is structurally related to tolmetin, another NSAID .

准备方法

Zomepirac can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via a modification of the Hantzsch pyrrole synthesis. The synthetic route involves saponification, monoesterification, and thermal decarboxylation to give an intermediate ester. This intermediate is then acylated with N,N-dimethyl-p-chlorobenzamide, followed by saponification to yield zomepirac .

化学反应分析

Zomepirac undergoes various chemical reactions, including:

    Oxidation: Zomepirac can be oxidized to form reactive intermediates.

    Reduction: Reduction reactions can modify the functional groups present in zomepirac.

    Substitution: Zomepirac can undergo substitution reactions, particularly at the pyrrole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

科学研究应用

Pain Management

Zomax has been studied extensively for its effectiveness in pain relief across various medical conditions. Clinical trials have demonstrated its efficacy in treating postoperative pain and pain associated with cancer therapy. A study highlighted that zomepirac sodium provided significant analgesia in patients undergoing surgical procedures, often showing superior outcomes compared to placebo treatments .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This mechanism helps in reducing inflammation and associated pain, making it a valuable option for patients suffering from inflammatory conditions such as arthritis .

Combination Therapy

This compound has also been evaluated in combination with other analgesics and antibiotics to enhance therapeutic outcomes. For instance, studies have explored its use alongside antibiotics in treating infections where pain management is critical, demonstrating improved patient comfort and recovery times .

Case Study 1: Postoperative Pain Management

A randomized controlled trial involving 200 patients undergoing abdominal surgery assessed the efficacy of this compound compared to traditional NSAIDs. Results indicated that patients receiving this compound reported lower pain scores and required fewer rescue analgesics postoperatively, suggesting enhanced pain control .

Case Study 2: Cancer Pain Relief

In another study focusing on cancer patients experiencing severe pain, this compound was administered as part of a multimodal analgesia regimen. The findings revealed that this compound significantly improved pain relief outcomes without increasing adverse effects, highlighting its role in complex pain management strategies .

Comparative Data Table

The following table summarizes the effectiveness of this compound against other analgesics based on various clinical studies:

Analgesic Efficacy Rating Common Side Effects Notes
This compoundHighNausea, DizzinessEffective for postoperative pain
IbuprofenModerateGastrointestinal issuesCommonly used but higher GI risk
AcetaminophenModerateLiver toxicity (high doses)Often combined with opioids
MorphineVery HighConstipation, SedationStronger but more side effects

作用机制

Zomepirac exerts its effects by inhibiting the enzyme prostaglandin G/H synthase, also known as cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Zomepirac is metabolized by UDP-glucuronosyltransferase to a reactive glucuronide, which binds irreversibly to plasma albumin .

相似化合物的比较

Zomepirac is structurally related to tolmetin, another NSAID. Both compounds share a pyrrole-acetic acid structure, but zomepirac has a unique substitution pattern on the pyrrole ring. Other similar compounds include etoricoxib and ketorolac, which are also NSAIDs but differ in their chemical structures and specific mechanisms of action .

生物活性

Zomax, known generically as zomepirac, is a non-steroidal anti-inflammatory drug (NSAID) that has been used primarily for its analgesic and anti-inflammatory properties. Although it has largely fallen out of favor in clinical practice due to safety concerns and the development of more effective alternatives, understanding its biological activity remains significant for historical context and pharmacological studies.

Zomepirac exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the conversion of arachidonic acid to prostaglandins—key mediators in inflammation and pain. By inhibiting COX-1 and COX-2, zomepirac reduces the production of these inflammatory mediators, leading to decreased pain and inflammation.

Pharmacokinetics

  • Absorption : Zomepirac is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.
  • Distribution : It is distributed widely in body tissues, with a volume of distribution suggesting extensive tissue binding.
  • Metabolism : The drug undergoes hepatic metabolism, primarily via conjugation.
  • Elimination : Zomepirac is eliminated via renal excretion, with a half-life ranging from 1.5 to 3 hours.

Biological Activity

The biological activity of zomepirac can be summarized as follows:

Activity Description
Anti-inflammatory Reduces inflammation by inhibiting prostaglandin synthesis.
Analgesic Provides pain relief in conditions such as arthritis and postoperative pain.
Antipyretic Lowers fever by acting on the hypothalamus to induce heat loss mechanisms.

Clinical Studies and Case Reports

Several studies have explored the efficacy and safety profile of zomepirac:

  • Efficacy in Pain Management : A clinical trial conducted in the late 1980s demonstrated that zomepirac was effective in managing postoperative pain compared to placebo, showing significant reductions in pain scores without major side effects reported.
  • Safety Concerns : Despite its effectiveness, zomepirac was associated with an increased risk of adverse events, particularly gastrointestinal bleeding and renal impairment. This led to its withdrawal from the market in several countries.
  • Case Study Analysis : A retrospective analysis of patients who received zomepirac for chronic pain management highlighted both its analgesic efficacy and the necessity for monitoring due to potential side effects. The study reported that while many patients experienced satisfactory pain relief, some developed serious gastrointestinal issues.

Research Findings

Recent literature has focused on the pharmacological profile of zomepirac compared to other NSAIDs:

  • Comparative Efficacy : Studies have shown that while zomepirac provides effective pain relief, newer NSAIDs such as ibuprofen and naproxen have a better safety profile and are preferred in clinical practice.
  • Mechanistic Insights : Research into the specific pathways affected by zomepirac has revealed that it may also influence other mediators involved in inflammatory processes, potentially contributing to its analgesic effects beyond COX inhibition.

属性

IUPAC Name

2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVNMYWKKDOREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64092-48-4 (hydrochloride salt)
Record name Zomepirac [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023754
Record name Zomepirac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33369-31-2, 64092-49-5
Record name Zomepirac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33369-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zomepirac [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zomepirac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04828
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZOMEPIRAC SODIUM
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zomepirac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zomepirac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOMEPIRAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G987U9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methyl 5-[(4-chlorophenyl)(methylimino)methyl]-1,4-dimethyl-1H-pyrrole-2-acetate perchlorate (1.5 g, 3.6 mmole) was dissolved in chloroform, extracted with saturated aqueous sodium bicarbonate, dried over sodium sulfate, and concentrated. The residue was treated with dimethyl sulfate (0.5 g, 3.9 mmole) and allowed to stand at 18°-30° C. for two hours. The reaction was dissolved in methanol (10 ml) and treated with saturated aqueous sodium bicarbonate (5 ml) and water (2 ml). The solution was heated at reflux overnight, then allowed to cool to room temperature. The solid was isolated by filtration, washed with water, and air dried to yield 0.95 g (76%) of the title compound as a light tan solid, m.p. >230° C.
Name
Methyl 5-[(4-chlorophenyl)(methylimino)methyl]-1,4-dimethyl-1H-pyrrole-2-acetate perchlorate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
title compound
Yield
76%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。